![molecular formula C8H6N4O2 B1311489 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid CAS No. 890095-26-8](/img/structure/B1311489.png)
2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid
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Overview
Description
The compound “2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often starts from isonicotinic acid hydrazide . The treatment of 5 with 4-fluorobenzaldehyde or indol-3-carbaldehyde resulted in the formation of 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is almost planar, with the triazole and pyrimidine rings forming a dihedral angle of 2.9 (13)° . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1 H -1,2,4-triazole ( A) is more stable than 4 H -1,2,4-triazole ( B) .Chemical Reactions Analysis
The reactions of 2, 5 and 7a with some primary and secondary amines in the presence of formaldehyde afforded the corresponding Mannich bases .Physical And Chemical Properties Analysis
1,2,4-Triazoles are the most stable compounds among azoles and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid .Scientific Research Applications
Antibiotic and Pesticide Recognition
One of the coordination polymers based on a derivative of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid exhibits high sensitivity and a low detection limit in the recognition of antibiotics such as NZF, NFT, and FZD, and pesticide identification like DCN .
Anticancer Activity
The same coordination polymer has also demonstrated good anti-tumor activity toward tested glioma cells . Additionally, various 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity .
Chemotherapeutic Drugs
The 1,2,4-triazole motif is part of a large number of chemotherapeutic drugs. These drugs are useful for their anti-inflammatory, antidepressant, antiviral, antifungal, antimicrobial, anticancer properties, antitubercular activities, and analgesic activities .
Pharmacological Significance
The pharmacological significance of the 1,2,4-triazole-containing scaffolds is well-documented. The latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole have been highlighted in recent review articles .
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities due to their capability to form hydrogen bonds with different targets .
Mode of Action
It is known that the reaction of triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with the simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to interact with different enzymes and receptors .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including cytotoxic activities .
Action Environment
The properties of triazole compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTXKDSUUOPOJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429007 |
Source
|
Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |
CAS RN |
890095-26-8 |
Source
|
Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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